molecular formula C21H19N3O2S B4368007 N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide

N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide

Cat. No. B4368007
M. Wt: 377.5 g/mol
InChI Key: ZHMRCNFGVSLQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide, also known as MPNS, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the sulphonamide class of compounds, which have been used for various purposes including as antibiotics, diuretics, and anticonvulsants. MPNS has been found to have a wide range of potential applications in the fields of medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide is not fully understood, but it is thought to be related to its ability to bind to and inhibit certain enzymes and proteins. N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has been found to bind to a variety of targets, including carbonic anhydrase, metalloproteinases, and histone deacetylases. By binding to these targets, N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide can affect various cellular processes such as cell proliferation, apoptosis, and gene expression.
Biochemical and Physiological Effects:
N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in regulating pH in the body. This inhibition can lead to a decrease in the production of bicarbonate ions, which can affect various physiological processes such as respiration and acid-base balance. N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has also been found to inhibit the activity of metalloproteinases, which are enzymes that play a role in tissue remodeling and repair. This inhibition can affect various physiological processes such as wound healing and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide in lab experiments is its well-established synthesis method. This makes it easy to obtain and use in various experiments. N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide is also relatively stable and has been found to have low toxicity in various cell lines. However, one limitation of using N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide is that it has been found to have low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide is not fully understood, which can make it difficult to interpret results from experiments using this compound.

Future Directions

There are many potential future directions for research involving N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide. One area of research could focus on further understanding the mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide and its effects on various cellular processes. Another area of research could focus on developing new derivatives of N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide with improved solubility and potency. Additionally, N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide could be used as a tool for studying the structure and function of various proteins and enzymes, which could lead to the development of new drugs and therapies for various diseases.

Scientific Research Applications

N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of potential applications, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has also been used as a tool for studying the structure and function of proteins, as well as for studying cellular signaling pathways.

properties

IUPAC Name

N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-16-6-2-3-9-19(16)15-24-13-12-21(22-24)23-27(25,26)20-11-10-17-7-4-5-8-18(17)14-20/h2-14H,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMRCNFGVSLQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide
Reactant of Route 2
N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide

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